molecular formula C18H37NO2.ClH B1144185 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride CAS No. 18944-28-0

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride

Cat. No. B1144185
CAS RN: 18944-28-0
M. Wt: 335.956
InChI Key:
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Description

“2S-amino-1-hydroxy-3-octadecanone, monohydrochloride” is also known as 3-keto sphinganine (d18:0, HCl salt). It is a product offered by Avanti Polar Lipids and is over 99% pure . This compound is a necessary intermediate in ceramide biosynthesis.


Molecular Structure Analysis

The empirical formula for “2S-amino-1-hydroxy-3-octadecanone, monohydrochloride” is C18H38ClNO2, and its molecular weight is 335.95 .


Physical And Chemical Properties Analysis

“2S-amino-1-hydroxy-3-octadecanone, monohydrochloride” is a powder form substance . It is stored at a temperature of -20°C .

Scientific Research Applications

Intermediate in Biosynthesis of Ceramide

3-keto Sphinganine (d18:0) is an intermediate in the biosynthesis of C18 ceramide (d18:1/18:0) . Ceramides are a family of waxy lipid molecules which are important in maintaining the integrity of cell membranes and are involved in a variety of cellular signaling functions.

Lyso-Sphingolipid Formation

It is a lyso-sphingolipid formed by the condensation of L-serine and palmitoyl-CoA by serine palmitoyl transferase (SPT) . Lyso-sphingolipids are a type of sphingolipid which have been implicated in a variety of biological processes including cell proliferation, differentiation, and apoptosis.

Sphingolipid Pathway

As a sphingolipid pathway intermediate, 3-keto Sphinganine (d18:0) plays a crucial role in the sphingolipid metabolism . Sphingolipids are a class of lipids containing a backbone of sphingoid bases, a set of aliphatic amino alcohols that includes sphingosine. They are important in signal transmission and cell recognition.

Impact of Vitamin K Deficiency

Vitamin K deficiency inactivates SPT resulting in a decrease in the production of 3-keto sphinganine (d18:0) and other sphingolipids . This highlights the importance of vitamin K in the regulation of sphingolipid metabolism.

Lipid Biochemistry

3-keto Sphinganine (d18:0) is also used in the study of lipid biochemistry . Lipids are a group of naturally occurring molecules that include fats, waxes, sterols, fat-soluble vitamins (such as vitamins A, D, E, and K), monoglycerides, diglycerides, triglycerides, phospholipids, and others.

Pharmaceutical Development

Due to its role in various biological processes, 3-keto Sphinganine (d18:0) is also used in the development of pharmaceuticals . Its involvement in cell proliferation, differentiation, and apoptosis makes it a potential target for drug development.

Safety and Hazards

The safety information for “2S-amino-1-hydroxy-3-octadecanone, monohydrochloride” indicates that it is classified as a non-combustible solid . The flash point is not applicable .

properties

IUPAC Name

(2S)-2-amino-1-hydroxyoctadecan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17,20H,2-16,19H2,1H3;1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUPVZMHCVAKHG-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)[C@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride
Reactant of Route 2
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride
Reactant of Route 3
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride
Reactant of Route 4
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride
Reactant of Route 5
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride
Reactant of Route 6
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride

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